2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide
Description
This compound is a cyclopenta[d]pyrimidine derivative featuring a furan-2-ylmethyl substituent, a sulfanylacetamide linker, and a 4-methoxyphenyl group. The compound’s bioactivity profile is inferred to correlate with its structural features, as hierarchical clustering of analogous molecules reveals that bioactivity similarities align with shared chemical scaffolds .
Properties
IUPAC Name |
2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c1-27-15-9-7-14(8-10-15)22-19(25)13-29-20-17-5-2-6-18(17)24(21(26)23-20)12-16-4-3-11-28-16/h3-4,7-11H,2,5-6,12-13H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXABIXRALWHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the furan-2-ylmethyl intermediate, which is then reacted with a cyclopenta[d]pyrimidine derivative under specific conditions to form the core structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-ylmethanol derivatives.
Reduction: The carbonyl group in the cyclopenta[d]pyrimidine core can be reduced to form corresponding alcohols.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Furan-2-ylmethanol derivatives.
Reduction: Alcohol derivatives of the cyclopenta[d]pyrimidine core.
Substitution: Various substituted methoxyphenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or antiviral agent.
Mechanism of Action
The mechanism of action of 2-({1-[(furan-2-yl)methyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The furan ring and cyclopenta[d]pyrimidine core can interact with enzymes or receptors, leading to modulation of biological pathways. For example, it may inhibit certain enzymes involved in inflammation or viral replication, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Table 1: Structural and Bioactivity Comparison
Computational Similarity Metrics
The Tanimoto coefficient (Tc) and Dice index are critical for quantifying structural similarity. For instance, Aglaithioduline, a hydroxamate-based HDAC inhibitor, shares ~70% similarity with SAHA (Tc ≥ 0.7) . Applying these metrics to the target compound, analogs with Tc > 0.8 (per EPA CompTox Dashboard criteria) include thienopyrimidine derivatives, highlighting conserved sulfanylacetamide motifs .
Table 2: Tanimoto Coefficients of Analogs
| Analog Compound | Tanimoto Coefficient | Key Shared Motifs |
|---|---|---|
| ZINC2886850 | 0.82 | Sulfanylacetamide, pyrimidine |
| SAHA | 0.68 | Hydrophobic linker |
| Veronicoside | 0.45 | Aromatic substituents |
Binding Affinity and Structural Motifs
Docking studies reveal that minor structural changes (e.g., allyl vs. furan-2-ylmethyl groups) alter binding affinities by 20–30% due to interactions with residues like Met7 or Asp144 in enzyme pockets. Compounds grouped by Murcko scaffolds and Tc ≥ 0.5 show conserved affinity trends, emphasizing the importance of the cyclopenta[d]pyrimidine core .
Table 3: Binding Affinity by Scaffold
| Scaffold Type | Mean Docking Affinity (kcal/mol) | Variability (SD) |
|---|---|---|
| Cyclopenta[d]pyrimidine | -9.2 | ±0.8 |
| Thieno[2,3-d]pyrimidine | -8.9 | ±1.1 |
| Benzoic acid derivatives | -7.5 | ±1.4 |
Pharmacokinetic and ADME Profiles
The 4-methoxyphenyl group enhances metabolic stability compared to 2-methylphenyl analogs (e.g., ZINC2886850), reducing CYP450-mediated oxidation. However, the furan moiety may introduce hepatotoxicity risks, as seen in structurally related compounds .
Case Study: ZINC2886850
This analog’s allyl group improves hydrophobic interactions but reduces solubility (logP = 3.1 vs. 2.8 for the target compound). Its 2-methylphenyl group also decreases metabolic stability, highlighting the trade-offs between substituent bulk and pharmacokinetics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
